Welcome to the BenchChem Online Store!
molecular formula C13H15NO2 B8416370 3-Ethyl-5-methyl-4-oxiranylmethoxy-benzonitrile

3-Ethyl-5-methyl-4-oxiranylmethoxy-benzonitrile

Cat. No. B8416370
M. Wt: 217.26 g/mol
InChI Key: BLOYCYIUXYMGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658675B2

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzonitrile (5.06 g, 31.4 mmol) in THF (80 mL), PPh3 (9.06 g, 34.5 mmol) and (R)-glycidol (2.29 mL, 34.5 mmol) are added. The mixture is cooled to 0° C. before DEAD in toluene (15.8 mL, 34.5 mmol) is added. The mixture is stirred for 18 h while warming up to rt. The solvent is evaporated and the crude product is purified by CC on silica gel eluting with heptane:EA 7:3 to give 3-ethyl-5-methyl-4-oxiranylmethoxy-benzonitrile (5.85 g) as a yellow oil; LC-MS: tR=0.96 min; [M+42]+=259.08.
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
9.06 g
Type
reactant
Reaction Step One
Quantity
2.29 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[C:6]#[N:7])[CH3:2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH2:32]1[O:34][C@@H:33]1[CH2:35]O.CCOC(/N=N/C(OCC)=O)=O.C1(C)C=CC=CC=1>C1COCC1>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[O:11][CH2:35][CH:33]1[CH2:32][O:34]1)[C:6]#[N:7])[CH3:2]

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=C(C1O)C
Name
Quantity
9.06 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
2.29 mL
Type
reactant
Smiles
C1[C@H](O1)CO
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
15.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by CC on silica gel eluting with heptane:EA 7:3

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C=1C=C(C#N)C=C(C1OCC1OC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.